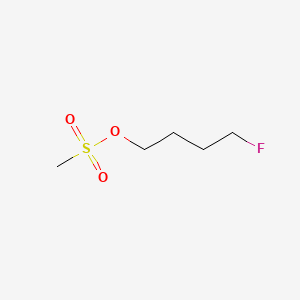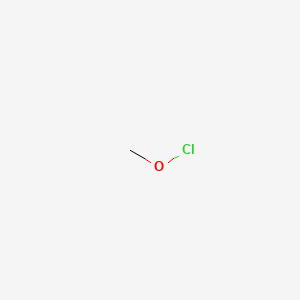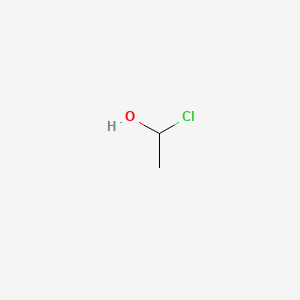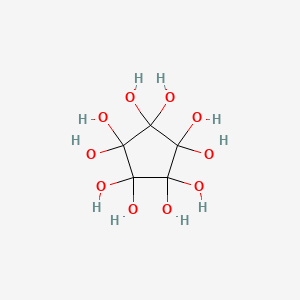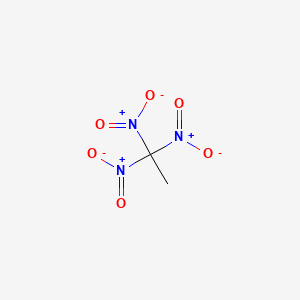
Propane, octachloro-
Übersicht
Beschreibung
Propane is a colorless and odorless gas that is highly versatile and widely used . It is a hydrocarbon and belongs to the class of compounds known as alkanes . The chemical formula for propane is C3H8 . It is primarily a byproduct of natural gas processing and crude oil refining .
Synthesis Analysis
The direct formation of propene from propane is a well-established commercial process . This process is environmentally preferred to the current large-scale sources of propene from steam cracking and fluid catalytic cracking . The development of technologies to produce renewable “green” propane are gaining traction . An engineered pathway for the biosynthesis of renewable propane has also been reported .
Chemical Reactions Analysis
The direct and oxidative dehydrogenation of propane has been extensively studied . Non-oxidative direct dehydrogenation (DDH) is the only commercialized process currently . Oxidative dehydrogenation using O2 (ODH-O2) does not suffer from coke formation, but can lead to overoxidation, limiting the yield of propene .
Physical And Chemical Properties Analysis
Propane is heavier than air, so it tends to settle in low-lying areas when released . It’s also highly flammable and can form explosive mixtures with air . It has a molecular weight of approximately 44.10 g/mol . It boils at a very low temperature, around -42°C or -44°F . It has a high energy content, with around 50 MJ/kg, making it an efficient fuel source .
Wirkmechanismus
Octachloropropane, also known as Propane, octachloro-, is a chemical compound with the elemental formula C3Cl8 and structural formula Cl3C−CCl2−CCl3 . Its molecule consists of a simple chain of three carbon atoms connected by single bonds, with chlorine atoms filling their remaining bonds .
Action Environment
It’s worth noting that octachloropropane was detected as a contaminant in the carbon tetrachloride produced from methanol by a plant in china, and also in the condensed waste from etching aluminium films in an integrated circuit factory .
Wissenschaftliche Forschungsanwendungen
Propane, octachloro- has been used in a wide range of scientific research applications, including as a solvent, a surfactant, and a flame retardant. It has also been used in the synthesis of other compounds, such as perfluorooctanoic acid (Propane, octachloro-A) and perfluorooctanesulfonic acid (this compoundS), which have been widely used in industry. Propane, octachloro- has also been studied for its potential applications in biomedical research, such as in drug delivery systems and as an imaging agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Propane, octachloro- in lab experiments is its unique properties, such as its solubility in both water and organic solvents. This makes it a versatile compound that can be used in a wide range of experiments. However, Propane, octachloro- also has some limitations, such as its toxicity and potential for environmental contamination.
Zukünftige Richtungen
There are several future directions for research on Propane, octachloro-, including its potential use in drug delivery systems, its environmental impact, and its interactions with proteins and cell membranes. Additionally, there is a need for further research on the toxicity and safety of Propane, octachloro-, as well as its potential applications in other fields such as material science and energy storage.
Conclusion
In conclusion, propane, octachloro, is a synthetic compound that has been widely used in scientific research due to its unique properties. Its synthesis method is complex, and its mechanism of action is still not fully understood. Propane, octachloro- has a range of scientific research applications, including in biomedical research, environmental science, and material science. However, further research is needed to fully understand its potential applications and to address its limitations and safety concerns.
Safety and Hazards
Propane is relatively safe if handled correctly, but it can pose risks such as fire or explosion if mishandled due to its highly flammable nature . High concentrations can displace oxygen in the air and cause suffocation . Direct contact with the liquefied gas can chill or freeze the skin (frostbite) .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,3-octachloropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl8/c4-1(5,2(6,7)8)3(9,10)11 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHAGNPDBPSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208131 | |
| Record name | Propane, octachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
594-90-1 | |
| Record name | Propane, octachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, octachloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, octachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



